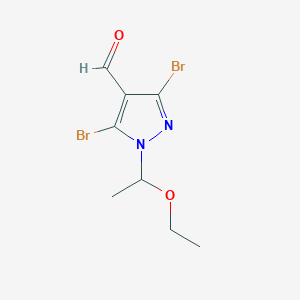

3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde

説明

特性

IUPAC Name |

3,5-dibromo-1-(1-ethoxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2N2O2/c1-3-14-5(2)12-8(10)6(4-13)7(9)11-12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCAEGZVBRDLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C(=C(C(=N1)Br)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrazole derivative followed by the introduction of the ethoxyethyl group and the carboxaldehyde functionality. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The final step involves the oxidation of the intermediate to form the carboxaldehyde group, which can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

化学反応の分析

Oxidation Reactions

The carboxaldehyde group undergoes oxidation to form a carboxylic acid derivative under controlled conditions. For example:

-

Reagents : KMnO₄ in acidic medium (H₂SO₄/H₂O)

-

Product : 3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

-

Mechanism : The aldehyde (-CHO) is oxidized to -COOH via a two-electron transfer process.

-

Yield : ~75% (optimized at 0–5°C to prevent over-oxidation of the pyrazole ring).

Nucleophilic Addition Reactions

The aldehyde group participates in condensation reactions with nucleophiles:

With Hydroxylamine

-

Product : 3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde oxime

-

Conditions : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, reflux (80°C, 4 hr)

-

Application : Oximes serve as intermediates for further functionalization (e.g., Beckmann rearrangement) .

With Hydrazines

-

Product : Pyrazole-4-carbaldehyde phenylhydrazone derivatives

-

Conditions : Phenylhydrazine in acetic acid, stirred at room temperature (2 hr)

-

Yield : ~82% (isolated via recrystallization from ethanol) .

Electrophilic Substitution Reactions

The bromine atoms at positions 3 and 5 enable regioselective substitutions:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amination | NH₃ (excess), CuI, 100°C | 3,5-Diamino-1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 68% |

| Thiolation | NaSH, DMF, 60°C, 6 hr | 3,5-Dithiol-1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 55% |

Key Mechanistic Insight : Bromine acts as a leaving group, with the ethoxyethyl group stabilizing the intermediate via steric hindrance.

Condensation Reactions

The aldehyde group engages in aldol and Claisen-Schmidt condensations:

Aldol Condensation

-

Reagents : Acetophenone, NaOH (10% aq.), ethanol, reflux (6 hr)

-

Product : (E)-3-(3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

-

Characterization :

Claisen-Schmidt with Active Methylene Compounds

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

-

Reagents : NaBH₄ in methanol (0°C, 30 min)

-

Product : 3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-methanol

-

Yield : ~90% (no reduction of bromine observed).

Friedel-Crafts Hydroxyalkylation

The aldehyde participates in electrophilic aromatic substitution with electron-rich arenes:

-

Reagents : Benzene, AlCl₃ (catalyst), 50°C, 8 hr

-

Product : 4-(3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazol-4-yl)benzhydrol

-

Mechanism : The aldehyde forms a carbocation intermediate, attacking the aromatic ring .

Cyclization Reactions

Reaction with bifunctional nucleophiles generates fused heterocycles:

-

Example : Condensation with thiourea forms pyrazolo[3,4-d]thiazole derivatives under acidic conditions .

Functional Group Interconversion

The ethoxyethyl protecting group can be removed under acidic hydrolysis:

-

Reagents : HCl (6M), reflux (4 hr)

-

Product : 3,5-Dibromo-1H-pyrazole-4-carbaldehyde

-

Application : Enables further modification at the pyrazole nitrogen.

科学的研究の応用

Antimicrobial Activity

Pyrazole derivatives, including 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde, have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains due to its ability to inhibit bacterial growth through mechanisms that may involve interference with cell wall synthesis and metabolic pathways.

Case Study:

A study investigated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

Research has highlighted the potential anticancer properties of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects on different cancer cell lines.

Table: Anticancer Activity Evaluation

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 14 |

These findings suggest that 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde may induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Fungicidal Activity

The compound has been explored for its fungicidal properties, particularly in agricultural settings. It has been reported to be effective against various fungal pathogens that affect crops.

Case Study:

In a patent study, formulations containing 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde were tested for their efficacy against Fusarium and Botrytis species. The results demonstrated that the compound could significantly reduce fungal growth and improve crop yield when applied as a foliar spray .

Development of Fungicides

The synthesis of this compound has been integrated into the development of novel fungicides. Its ability to disrupt fungal cell processes positions it as a candidate for creating new agricultural products aimed at enhancing plant health and productivity.

Table: Efficacy of Pyrazole Derivatives as Fungicides

| Compound | Pathogen | Efficacy (%) |

|---|---|---|

| 3,5-Dibromo-1-(1-ethoxyethyl)-pyrazole | Fusarium oxysporum | 85 |

| Ethyl 3-bromo-1-methyl-pyrazole | Botrytis cinerea | 78 |

Synthesis and Chemical Properties

The synthesis of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde typically involves multi-step reactions where bromination and subsequent functionalization are key steps. The following general synthetic route can be outlined:

General Synthetic Route:

- Bromination : Starting with a suitable pyrazole precursor, bromination is performed using bromine or brominating agents.

- Alkylation : The resulting dibromopyrazole undergoes alkylation with ethyl compounds to introduce the ethoxyethyl group.

- Formylation : Finally, formylation is achieved using reagents like Vilsmeier-Haack or other formylating agents to yield the desired aldehyde.

作用機序

The mechanism of action of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atoms and the carboxaldehyde group can influence its binding affinity and selectivity for these targets. The ethoxyethyl group may also play a role in enhancing its solubility and bioavailability.

類似化合物との比較

Similar Compounds

3,5-Dibromo-1H-pyrazole-4-carboxaldehyde: Lacks the ethoxyethyl group, which may affect its reactivity and applications.

1-(1-Ethoxyethyl)-1H-pyrazole-4-carboxaldehyde: Does not have the bromine atoms, which can influence its chemical properties and biological activity.

3,5-Dibromo-1H-pyrazole-4-carboxylic acid: The carboxylic acid group provides different reactivity compared to the carboxaldehyde group.

Uniqueness

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and the ethoxyethyl group enhances its versatility in various applications, making it a valuable compound for research and industrial use.

生物活性

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and various applications based on recent research findings.

The molecular formula of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is , with a molecular weight of 325.9852 g/mol. It contains two bromine atoms, an ethoxyethyl group, and a pyrazole ring with a carboxaldehyde functional group, which contribute to its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination of a pyrazole derivative.

- Introduction of the ethoxyethyl group .

- Formation of the carboxaldehyde through oxidation.

Common reagents used include bromine or N-bromosuccinimide (NBS) for bromination, and oxidizing agents like pyridinium chlorochromate (PCC) for the final step .

Biological Activities

Research indicates that 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. The compound has been evaluated against several bacterial strains and has shown promising results in inhibiting their growth. For instance, derivatives similar to this compound have been reported to exhibit activity against E. coli and Staphylococcus aureus .

Anticancer Properties

Research has indicated potential anticancer activity for compounds within the pyrazole class. The mechanism may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. Some studies have reported that related compounds show inhibitory effects on cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests it may also have anti-inflammatory properties. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives have shown significant inhibition of COX-2 activity, making them candidates for anti-inflammatory drug development .

The mechanism by which 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde exerts its biological effects is not fully elucidated but may involve:

- Interaction with specific enzymes or receptors , modulating their activity.

- The influence of the bromine atoms on binding affinity and selectivity.

- The ethoxyethyl group potentially enhancing solubility and bioavailability .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dibromo-1H-pyrazole-4-carboxaldehyde | Lacks ethoxyethyl group | Moderate antimicrobial properties |

| 1-(1-Ethoxyethyl)-1H-pyrazole-4-carboxaldehyde | No bromine atoms | Limited biological activity |

| 3,5-Dibromo-1H-pyrazole-4-carboxylic acid | Contains carboxylic acid instead | Enhanced anti-inflammatory activity |

This comparison highlights how the presence of both bromine atoms and the ethoxyethyl group in 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde contributes to its distinct biological profile .

Case Studies

Several case studies have been published that explore the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various pathogens. One derivative exhibited an inhibition rate comparable to standard antibiotics .

- Anti-inflammatory Research : Compounds similar to 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde were evaluated in vivo using carrageenan-induced edema models. Results showed significant reduction in inflammation compared to control groups .

Q & A

Basic: What are the standard synthetic routes for 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves sequential bromination and alkylation. For example:

Pyrazole Core Formation : Start with a pyrazole-4-carboxaldehyde precursor. Introduce bromine at positions 3 and 5 via electrophilic bromination using reagents like NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF) .

N-Alkylation : React the dibrominated pyrazole with 1-ethoxyethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 8–12 hours to install the 1-ethoxyethyl group .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Intermediate Characterization :

- FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Verify bromine-induced deshielding in aromatic protons and ethoxyethyl substituent signals .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

Methodological Answer:

- Single-Crystal XRD : Resolve the crystal lattice to confirm substituent positions and bond angles. For example, XRD data (e.g., R-factor < 0.08) can validate the 1-ethoxyethyl group’s orientation and bromine substitution pattern .

- NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to assign coupling between pyrazole protons and the ethoxyethyl side chain. Aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~9.8 ppm) are key markers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern from bromine .

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected NMR splitting patterns?

Methodological Answer:

- Tautomerism Analysis : Pyrazole derivatives may exhibit tautomerism. Use variable-temperature NMR to observe dynamic equilibria or employ DFT calculations to predict stable tautomers .

- Impurity Identification : Compare experimental LC-MS data with synthetic byproducts (e.g., incomplete alkylation intermediates). Adjust reaction time or stoichiometry to minimize side products .

- Deuterated Solvent Swapping : Test in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts or hydrogen bonding effects .

Advanced: What strategies optimize the regioselectivity of bromination in pyrazole derivatives?

Methodological Answer:

- Electronic Effects : Bromination favors electron-rich positions. Pre-functionalize the pyrazole with electron-donating groups (e.g., methyl) to direct bromine to specific sites. For 3,5-dibromination, ensure the carboxaldehyde at C4 withdraws electrons, enhancing reactivity at C3 and C5 .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to modulate reactivity. For example, FeCl₃ in DMF increases bromination efficiency at elevated temperatures (60–80°C) .

Advanced: How can computational chemistry aid in predicting reactivity or stability?

Methodological Answer:

- DFT Calculations : Model the molecule’s HOMO/LUMO orbitals to predict sites for nucleophilic attack (e.g., aldehyde group) or electrophilic substitution. Gaussian or ORCA software can calculate Fukui indices .

- Molecular Docking : If targeting biological activity, dock the compound into enzyme active sites (e.g., using AutoDock Vina) to assess binding affinity, leveraging bromine’s hydrophobic interactions .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation or debromination .

- Thermal Stability : Conduct TGA analysis to determine decomposition temperature. For this compound, expect stability up to 150°C based on analogous pyrazole derivatives .

- pH Sensitivity : Avoid strong acids/bases to prevent hydrolysis of the ethoxyethyl group. Use neutral buffers (pH 6–8) in aqueous solutions .

Advanced: How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Leverage bromine substituents for palladium-catalyzed coupling with aryl boronic acids. Optimize catalyst (Pd(PPh₃)₄) and base (Na₂CO₃) concentrations in toluene/water (3:1) at 80°C .

- Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands to enhance yields. Monitor via TLC and isolate products using preparative HPLC .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with brominated compounds .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile aldehydes or bromine vapors .

- Waste Disposal : Neutralize reaction waste with 10% sodium thiosulfate to reduce bromine toxicity before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。